BOC-L-Alanine benzyl ester

描述

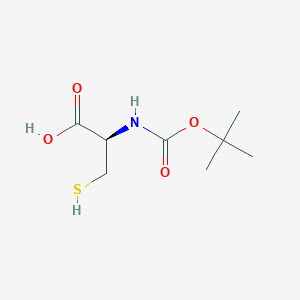

BOC-L-Alanine benzyl ester is a compound with a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is used as a protected form of the amino acid alanine . It is often used in peptide synthesis .

Synthesis Analysis

The synthesis of BOC-L-Alanine benzyl ester involves the reaction of lysine or tyrosine with an acid chloride to form an amide bond, followed by a ring-opening reaction with the corresponding benzothiadiazole . Another method involves the use of a mixed anhydride reaction using isobutylchloroformate .Molecular Structure Analysis

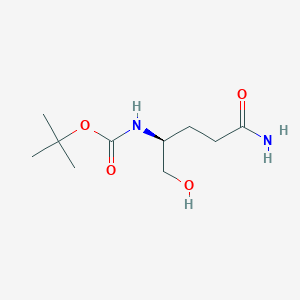

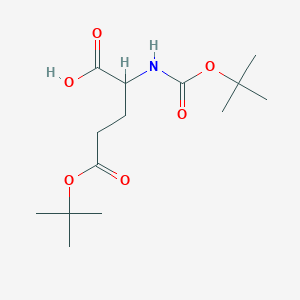

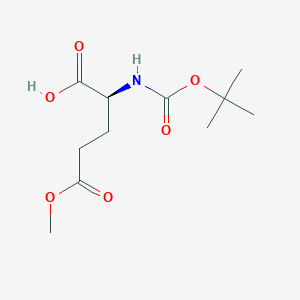

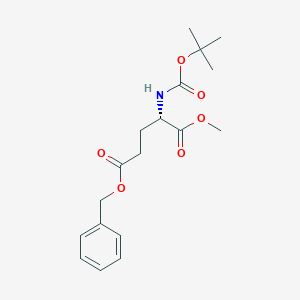

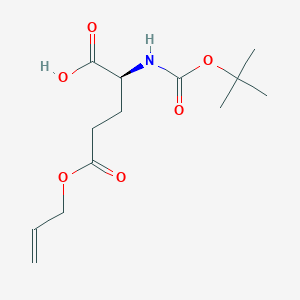

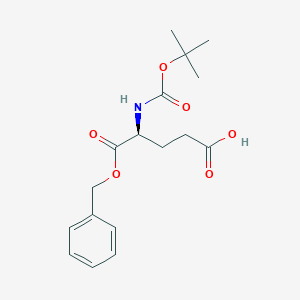

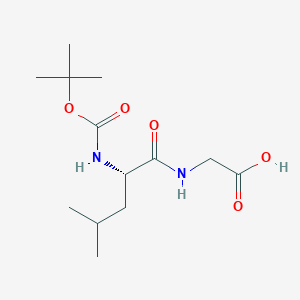

The IUPAC name of BOC-L-Alanine benzyl ester is benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate . The InChI code is 1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 .Chemical Reactions Analysis

BOC-L-Alanine benzyl ester can undergo various reactions. For instance, these stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride . BOC-derivatives of benzyl amides and amino acid esters, especially those containing benzoyl, can undergo fast acyl nitrogen to carbon migration at −78 °C to give the corresponding α-aminoketones .Physical And Chemical Properties Analysis

BOC-L-Alanine benzyl ester has a molecular weight of 279.34 . It is a colorless to light-yellow liquid and is stored in a refrigerator .科学研究应用

1. Dual Protection of Amino Functions

- Application : The Boc group plays a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context . Products containing one or two Boc-groups resulting from dual protection of amines and amides have various applications .

- Method : The Boc group is introduced to the amino function through a reaction with Boc2O / DMAP . The Boc group can be cleaved by mild acidolysis .

- Results : This method facilitates the synthesis of complex organic compounds with multiple functional groups .

2. N-Boc Deprotection

- Method : An efficient and sustainable method for N-Boc deprotection has been developed using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times .

3. Preparation of Collagenase Inhibitors

- Application : BOC-L-Alanine benzyl ester is used as a reagent in the preparation of collagenase inhibitors .

- Method : The specific methods of application or experimental procedures can vary depending on the specific type of collagenase inhibitor being synthesized .

- Results : The outcome of this application is the production of collagenase inhibitors, which have potential therapeutic applications in diseases where collagen degradation is a significant factor .

4. Preparation of N-Propargylalanine

- Application : BOC-L-Alanine benzyl ester is used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of N-propargylalanine, which can be used to generate N-(3-aryl)propylated alanine residues .

5. Resolution of Racemic Mixture

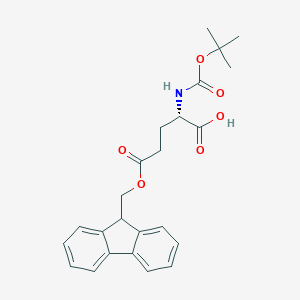

- Application : BOC-L-Alanine benzyl ester is used in the resolution of racemic mixture of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .

- Method : The specific methods of application or experimental procedures can vary depending on the specific resolution process chosen .

- Results : The outcome of this application is the resolution of a racemic mixture, which is a crucial step in the production of enantiomerically pure compounds .

6. Microemulsion Formulation for Topical Applications

- Application : A benzoxazine derivative of BOC-L-Alanine benzyl ester is used as an additive in the microemulsion formulation for topical applications of acyclovir .

- Method : The specific methods of application or experimental procedures can vary depending on the specific formulation process chosen .

- Results : The outcome of this application is the production of a microemulsion formulation that can enhance the delivery of acyclovir in topical applications .

7. Synthesis of ®-(+)-Boc-iturinic Acid

- Application : BOC-L-Alanine benzyl ester is used as a starting material for the enantiospecific synthesis of ®-(+)-Boc-iturinic acid .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of ®-(+)-Boc-iturinic acid .

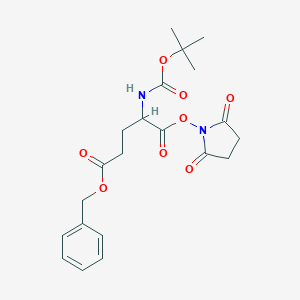

8. Synthesis of Thrombin Inhibitors

- Application : BOC-L-Alanine benzyl ester is used in the synthesis of the L-aspartic series of thrombin inhibitors .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of thrombin inhibitors, which have potential therapeutic applications .

9. Preparation of Diketopiperazine Tetrapeptides

- Application : BOC-L-Alanine benzyl ester is used in the preparation of diketopiperazine tetrapeptides .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of diketopiperazine tetrapeptides .

10. Synthesis of a Novel Tricyclic Dipeptide Mimetic

- Application : BOC-L-Alanine benzyl ester is used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .

- Method : The specific methods of application or experimental procedures can vary depending on the specific synthesis route chosen .

- Results : The outcome of this application is the production of a novel tricyclic dipeptide mimetic .

11. Mild Deprotection of the N-Boc Group

- Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

安全和危害

未来方向

The use of BOC-L-Alanine benzyl ester in peptide synthesis is expected to continue due to its attractive properties . It is also expected to play a major role in the future of drug discovery . The synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides are areas of ongoing research .

属性

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNCFIIFMFCSHL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450288 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BOC-L-Alanine benzyl ester | |

CAS RN |

51814-54-1 | |

| Record name | BOC-L-Alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。